molecular formula C6H9ClN2O2S B1284993 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005627-55-3

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1284993
CAS RN: 1005627-55-3
M. Wt: 208.67 g/mol
InChI Key: CIMPNTHRHLIUSL-UHFFFAOYSA-N
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Description

The compound "1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The sulfonyl chloride group attached to the pyrazole ring suggests that it is a reactive intermediate, potentially useful for further chemical transformations, such as the synthesis of sulfonylurea herbicides or other pyrazole-based compounds with various biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles is reported to be efficiently catalyzed by 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) under solvent-free conditions, yielding high product percentages within a short time frame . Similarly, the synthesis of sulfonylated 4-amino-1H-pyrazoles has been achieved using p-toluenesulfonyl chloride, leading to the formation of compounds with different substituents on the pyrazole ring . These methods highlight the versatility of pyrazole chemistry and the potential for synthesizing a variety of derivatives, including those with sulfonyl chloride groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of sulfonylated aminopyrazoles was confirmed by IR, UV, 1H NMR spectroscopy, and mass spectrometry . Additionally, the crystal structure of a novel pyrazole derivative was determined using single crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonding and π-π stacking interactions . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the hydrolytic transformation kinetics of sulfonylurea herbicides, which are structurally similar to pyrazole derivatives, were studied and found to be pH-dependent and temperature-sensitive . The Knoevenagel–Michael reaction is another example where pyrazole derivatives can be synthesized by reacting with various aldehydes under mild conditions . Additionally, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones has been developed, showcasing the ability to control the migration of sulfonyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a sulfonyl chloride group can make a compound more reactive and suitable for further chemical transformations. The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents present on the pyrazole ring. The crystal packing and hydrogen bonding patterns can also affect the compound's properties, as seen in the case of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate .

Mechanism of Action

Target of Action

The primary targets of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to diverse biochemical effects .

Biochemical Pathways

Pyrazole derivatives can participate in various biochemical reactions, but the exact pathways and downstream effects for this specific compound require further investigation .

Pharmacokinetics

Its molecular weight is 208.67 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a unique chemical provided to early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(5(2)8-9)12(7,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPNTHRHLIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588673
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005627-55-3
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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